molecular formula C10H12O2 B1655709 4-Hydroxy-3-propylbenzaldehyde CAS No. 41052-90-8

4-Hydroxy-3-propylbenzaldehyde

Cat. No. B1655709
CAS RN: 41052-90-8
M. Wt: 164.20
InChI Key: RWGIDMWSHOFUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-propylbenzaldehyde is an organic compound . It is one of the three isomers of hydroxybenzaldehyde . The molecular formula of 4-Hydroxy-3-propylbenzaldehyde is C10H12O2 .


Synthesis Analysis

4-Hydroxybenzaldehyde, a compound similar to 4-Hydroxy-3-propylbenzaldehyde, is prepared by the reaction of phenol with chloroform, which gives isomeric hydroxybenzal chlorides. Hydrolysis of the C-Cl bonds gives the aldehyde .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-propylbenzaldehyde includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 24 bond(s) .

Safety And Hazards

4-Hydroxybenzaldehyde, a compound similar to 4-Hydroxy-3-propylbenzaldehyde, is known to cause serious eye damage and may cause respiratory irritation. It is also harmful to aquatic life .

properties

IUPAC Name

4-hydroxy-3-propylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-3-9-6-8(7-11)4-5-10(9)12/h4-7,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGIDMWSHOFUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726541
Record name 4-Hydroxy-3-propylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-propylbenzaldehyde

CAS RN

41052-90-8
Record name 4-Hydroxy-3-propylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-3-propylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3-propylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-3-propylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Hydroxy-3-propylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-3-propylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-3-propylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.